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molecular formula C19H22O4 B8587482 6-(1,4-Dimethoxy-3-methylnaphthalen-2-yl)hex-5-enoic acid CAS No. 646035-74-7

6-(1,4-Dimethoxy-3-methylnaphthalen-2-yl)hex-5-enoic acid

Cat. No. B8587482
M. Wt: 314.4 g/mol
InChI Key: ACKMABHJLPSRQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05804601

Procedure details

To a suspension of 1 g of 1,4-dimethoxy-3-methylnaphthalene-2-carbaldehyde and 3.85 g of (4-carboxybutyl)triphenylphosphonium bromide in 2.5% t-BuOH/toluene at 60° C. was added 1.95 g of potassium t-butoxide. The mixture was stirred at 60° C. for 30 min, extracted with 1N NaOH, and washed with toluene. The aqueous layer was neutralized with iN HCl until pH 4-5, then extracted with ethyl acetate. The organic layer was washed, dried, and concentrated, then the trsidue was purified with column chromatography over silica gel using n-hexane/ethyl acetate (2/1) as an eluent to give 0.9 g of the titled compound as an oil.
Name
1,4-dimethoxy-3-methylnaphthalene-2-carbaldehyde
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.85 g
Type
reactant
Reaction Step One
Name
t-BuOH toluene
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.95 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6]([O:13][CH3:14])=[C:5]([CH3:15])[C:4]=1[CH:16]=O.[Br-].[C:19]([CH2:22][CH2:23][CH2:24][CH2:25][P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)([OH:21])=[O:20].CC(C)([O-])C.[K+]>CC(O)(C)C.C1(C)C=CC=CC=1>[CH3:1][O:2][C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6]([O:13][CH3:14])=[C:5]([CH3:15])[C:4]=1[CH:16]=[CH:25][CH2:24][CH2:23][CH2:22][C:19]([OH:21])=[O:20] |f:1.2,3.4,5.6|

Inputs

Step One
Name
1,4-dimethoxy-3-methylnaphthalene-2-carbaldehyde
Quantity
1 g
Type
reactant
Smiles
COC1=C(C(=C(C2=CC=CC=C12)OC)C)C=O
Name
Quantity
3.85 g
Type
reactant
Smiles
[Br-].C(=O)(O)CCCC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
t-BuOH toluene
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(C)(C)O.C1(=CC=CC=C1)C
Step Two
Name
Quantity
1.95 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 60° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with 1N NaOH
WASH
Type
WASH
Details
washed with toluene
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the trsidue was purified with column chromatography over silica gel

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC1=C(C(=C(C2=CC=CC=C12)OC)C)C=CCCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g
YIELD: CALCULATEDPERCENTYIELD 65.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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